Cas no 2248202-26-6 ((2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine)
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2248202-26-6
- (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
- EN300-6507781
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- Inchi: 1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1
- InChI Key: ZOQWYBSCMVBWNY-VIFPVBQESA-N
- SMILES: O(C)C1C=CC(=C(C)C=1)[C@@H](C)CN
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507781-0.05g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
| Enamine | EN300-6507781-0.1g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6507781-0.25g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
| Enamine | EN300-6507781-0.5g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 0.5g |
$946.0 | 2025-03-14 | |
| Enamine | EN300-6507781-1.0g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
| Enamine | EN300-6507781-2.5g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
| Enamine | EN300-6507781-5.0g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
| Enamine | EN300-6507781-10.0g |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
2248202-26-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 |
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Comprehensive Overview of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine (CAS No. 2248202-26-6)
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine (CAS No. 2248202-26-6) is a chiral amine compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a methoxy group and a methylphenyl moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties, which are critical for drug development and enantioselective catalysis.
The compound's CAS number 2248202-26-6 is frequently searched in academic and industrial databases, reflecting its growing relevance. Recent trends show that users often inquire about its synthetic routes, physicochemical properties, and applications in medicinal chemistry. For instance, its role in designing central nervous system (CNS) targeting agents has garnered attention, aligning with the rising demand for neuropharmacological research.
From an SEO perspective, keywords like "(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine synthesis" and "CAS 2248202-26-6 applications" are highly searched. This compound's chiral purity and stereochemical stability are also hot topics, as they directly impact its utility in asymmetric synthesis. Additionally, its compatibility with green chemistry principles is a trending subject, given the global push for sustainable chemical practices.
In the context of drug discovery, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine serves as a precursor for ligands targeting G-protein-coupled receptors (GPCRs), a key focus area in modern pharmacology. Its structural analogs are being explored for their potential in treating metabolic disorders, further driving interest in this compound. Analytical techniques like HPLC and NMR are commonly employed to characterize its purity and configuration.
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in the development of chiral catalysts for polymer synthesis. Its thermal stability and solubility profile make it suitable for specialized industrial processes. As research progresses, the demand for high-purity (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is expected to rise, underscoring its commercial and scientific importance.
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